molecular formula C9H18O2 B1626260 Ethyl 3-methylhexanoate CAS No. 41692-47-1

Ethyl 3-methylhexanoate

Cat. No.: B1626260
CAS No.: 41692-47-1
M. Wt: 158.24 g/mol
InChI Key: QQEFHYCDPYOFIH-UHFFFAOYSA-N
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Description

Ethyl 3-methylhexanoate is an organic compound with the molecular formula C9H18O2. It is an ester formed from 3-methylhexanoic acid and ethanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .

Preparation Methods

Ethyl 3-methylhexanoate can be synthesized through the esterification of 3-methylhexanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Ethyl 3-methylhexanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-methylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methylhexanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond in this compound is susceptible to nucleophilic attack, leading to the formation of the corresponding acid and alcohol. This process is facilitated by the presence of acid or base catalysts .

Comparison with Similar Compounds

Ethyl 3-methylhexanoate can be compared with other esters such as:

Properties

IUPAC Name

ethyl 3-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-8(3)7-9(10)11-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEFHYCDPYOFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483165
Record name Ethyl3-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41692-47-1
Record name Ethyl3-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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